甘氨酸,L-丝氨酰甘氨酰-

描述

Glycine and serine are fundamental amino acids that play a crucial role in various biological processes. Glycine, being the simplest amino acid, is involved in the synthesis of proteins, while serine is significant in metabolism and the structure of proteins and enzymes. The dipeptide composed of these two amino acids, L-serylglycyl-, has been the subject of several studies due to its relevance in biochemistry and medicinal chemistry.

Synthesis Analysis

The synthesis of L-serylglycyl- derivatives has been explored through different methods. One study describes the reaction of glycylglycine with formaldehyde in the presence of cupric ion, which results in the formation of several products including L-serylglycine . Another approach involves the synthesis of a glycopeptide containing L-serylglycyl- by coupling N-protected O-XylpSer with protected GlyIleuGly, followed by deprotection to yield the desired product . These methods highlight the versatility of L-serylglycyl- in peptide synthesis and its potential applications in developing glycopeptides.

Molecular Structure Analysis

The molecular structure of L-serylglycyl- complexes, particularly with copper(II), has been studied using ESR spectroscopy . The research indicates that the coordination modes and formation constants of these complexes vary with pH and ligand-to-metal concentration ratios. The study provides insights into the equatorial and axial coordination of the peptide with copper ions, which is essential for understanding the peptide's behavior in biological systems.

Chemical Reactions Analysis

L-serylglycyl- is involved in chemical reactions that are significant in both biological and food chemistry contexts. For instance, it has been found to react with formaldehyde, leading to the formation of imidazole salts when in the presence of methylglyoxal . These salts have been identified in various food products and are considered to reduce the cytotoxicity of their precursor compounds. This demonstrates the potential of L-serylglycyl- and related peptides in mitigating the effects of harmful aldehydes.

Physical and Chemical Properties Analysis

The physical and chemical properties of L-serylglycyl- and its derivatives are influenced by their interactions with other molecules and ions. The ESR study of copper(II) complexes with L-serylglycyl- reveals that the peptide can bind to metal ions in different modes, which can affect its solubility, stability, and reactivity . Additionally, the synthesis of L-serylglycyl- derivatives from glycerol indicates that the amino acids can be derived from other substrates, suggesting that their physical properties can be tailored for specific applications .

科学研究应用

代谢途径和酶促活性

细菌中丝氨酸和甘氨酸的代谢:对大肠杆菌的一项研究表明,甘氨酸和L-丝氨酰甘氨酸在丝氨酸和甘氨酸的代谢中至关重要,其中L-丝氨酰甘氨酸显着促进了氨基酸营养缺陷突变株的生长。这表明丝氨酸和甘氨酸之间的相互关系以及L-丝氨酰甘氨酸在细菌菌株中增强的促生长作用 (Simmonds & Miller, 1957).

假单胞菌属中的草甘膦代谢:对假单胞菌属代谢草甘膦(N-膦酰甲基甘氨酸)的研究表明,甘氨酸通过草甘膦的裂解释放,然后用于嘌呤的合成并作为甘氨酰和丝氨酰残基掺入蛋白质,展示了甘氨酸代谢在微生物系统中的多功能性 (Jacob et al., 1985).

食品化学中的甘氨酸和丝氨酸:一项研究发现,甘氨酸和丝氨酸可以在食品加工过程中通过形成咪唑盐有效地消除有害醛类,表明它们在降低食品污染物的细胞毒性中具有潜在作用 (Hu et al., 2021).

环境适应和细胞功能

甘氨酸磺酰胺对 DAGL-α 的抑制:一项研究发现甘氨酸磺酰胺是 sn-1-二酰基甘油脂肪酶 α 和 α/β-水解酶结构域 6 的双重抑制剂,突出了甘氨酸衍生物在治疗与内源性大麻素信号相关的疾病中的潜在治疗应用 (Janssen et al., 2014).

由甘氨酸合成的甜菜碱:对耐盐蓝藻 Aphanothece halophytica 的研究揭示了两个负责由甘氨酸合成甜菜碱的 N-甲基转移酶基因,强调了甘氨酸在渗透保护和非生物胁迫反应中的重要性 (Waditee et al., 2003).

属性

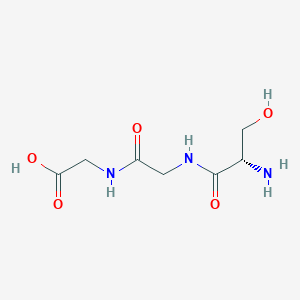

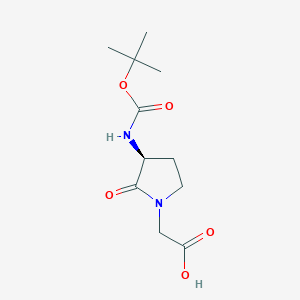

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O5/c8-4(3-11)7(15)10-1-5(12)9-2-6(13)14/h4,11H,1-3,8H2,(H,9,12)(H,10,15)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTLKLXDFCSCNX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427221 | |

| Record name | Glycine, L-serylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, L-serylglycyl- | |

CAS RN |

2543-40-0 | |

| Record name | Glycine, L-serylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)